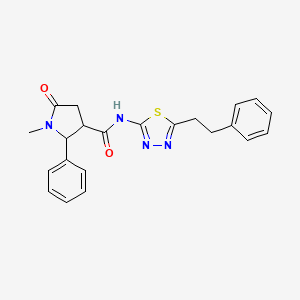![molecular formula C15H16N2O4S B10995371 N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B10995371.png)
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic organic compound characterized by its unique thiazole ring structure and methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an alpha-haloketone. For instance, 4-methoxyphenylthioamide can react with 2-bromo-3-methylbutan-2-one under basic conditions to form the thiazole ring.
Acylation Reaction: The thiazole derivative is then subjected to an acylation reaction with beta-alanine. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic research.
Medicine
In medicinal chemistry, the compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors. This can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its applications may extend to the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-glycine
- N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-alanine
Uniqueness
Compared to similar compounds, N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine may exhibit unique biological activities due to the presence of the beta-alanine moiety. This structural difference can influence its binding affinity to biological targets and its overall pharmacokinetic properties, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-9-13(14(20)16-8-7-12(18)19)22-15(17-9)10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
GPPGRQQQSOPCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995304.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10995309.png)
![ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995316.png)
![4,7-dimethoxy-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10995328.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10995333.png)
![2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995334.png)
![4-(3-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995336.png)
![3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10995339.png)
![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10995347.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B10995357.png)
![1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10995359.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide](/img/structure/B10995379.png)
